

Foreword: The Quinoxaline Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: *N,N*-dimethylquinoxalin-2-amine

Cat. No.: B013572

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The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal backbone for designing molecules that can interact with a wide array of biological targets. Quinoxaline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The functionalization of this core, particularly at the 2-position, allows for the fine-tuning of a compound's steric and electronic profile, directly impacting its pharmacokinetic and pharmacodynamic behavior.

This guide provides a comprehensive, research-level overview of the synthesis and detailed characterization of a specific, yet foundational, derivative: **N,N-dimethylquinoxalin-2-amine**. Our objective is to move beyond a simple recitation of data, offering instead a narrative grounded in the principles of physical organic chemistry and analytical science. We will explore the causality behind experimental choices, establish self-validating analytical workflows, and provide the authoritative grounding necessary for researchers, scientists, and drug development professionals to confidently synthesize and verify this versatile chemical entity.

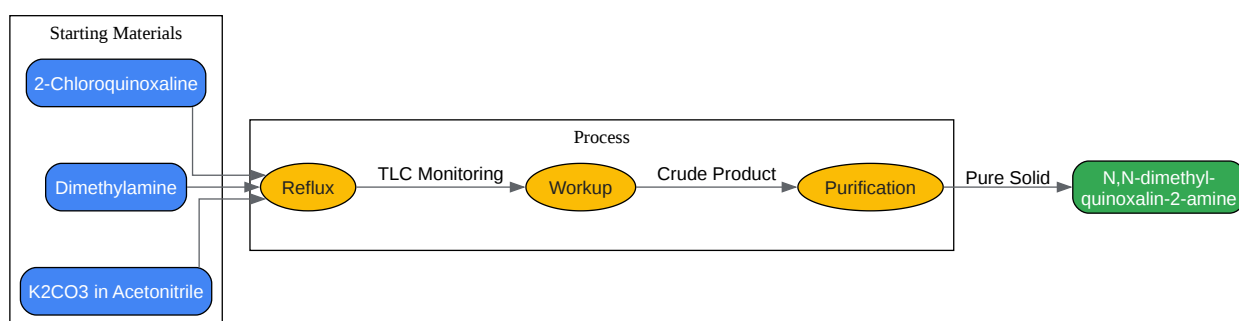
Part 1: Synthesis and Purification

The most direct and reliable route to **N,N-dimethylquinoxalin-2-amine** is through the nucleophilic aromatic substitution (S_NAr) of a suitable 2-haloquinoxaline precursor. 2-Chloroquinoxaline is the preferred starting material due to its commercial availability and the favorable reactivity of the chlorine atom as a leaving group, which is activated by the electron-withdrawing nitrogen atoms within the pyrazine ring.

The choice of dimethylamine as the nucleophile is straightforward. It can be sourced as a solution in an organic solvent like ethanol or THF, or generated in situ. The reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of reagents and stabilize the charged intermediate (Meisenheimer complex) of the S_NAr mechanism. An excess of dimethylamine or the addition of a non-nucleophilic base (e.g., triethylamine, K₂CO₃) is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.

Experimental Protocol: Synthesis of N,N-dimethylquinoxalin-2-amine

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroquinoxaline (1.0 eq).
- **Solvent and Reagents:** Add anhydrous acetonitrile as the solvent. Subsequently, add a solution of dimethylamine (e.g., 2.0 M in THF, 2.5 eq) and potassium carbonate (2.0 eq).
- **Reaction Conditions:** Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:3).
- **Work-up:** After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Dissolve the crude residue in dichloromethane and wash with water to remove any remaining salts and excess dimethylamine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
- **Final Purification:** The resulting solid is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford **N,N-dimethylquinoxalin-2-amine** as a pure solid.

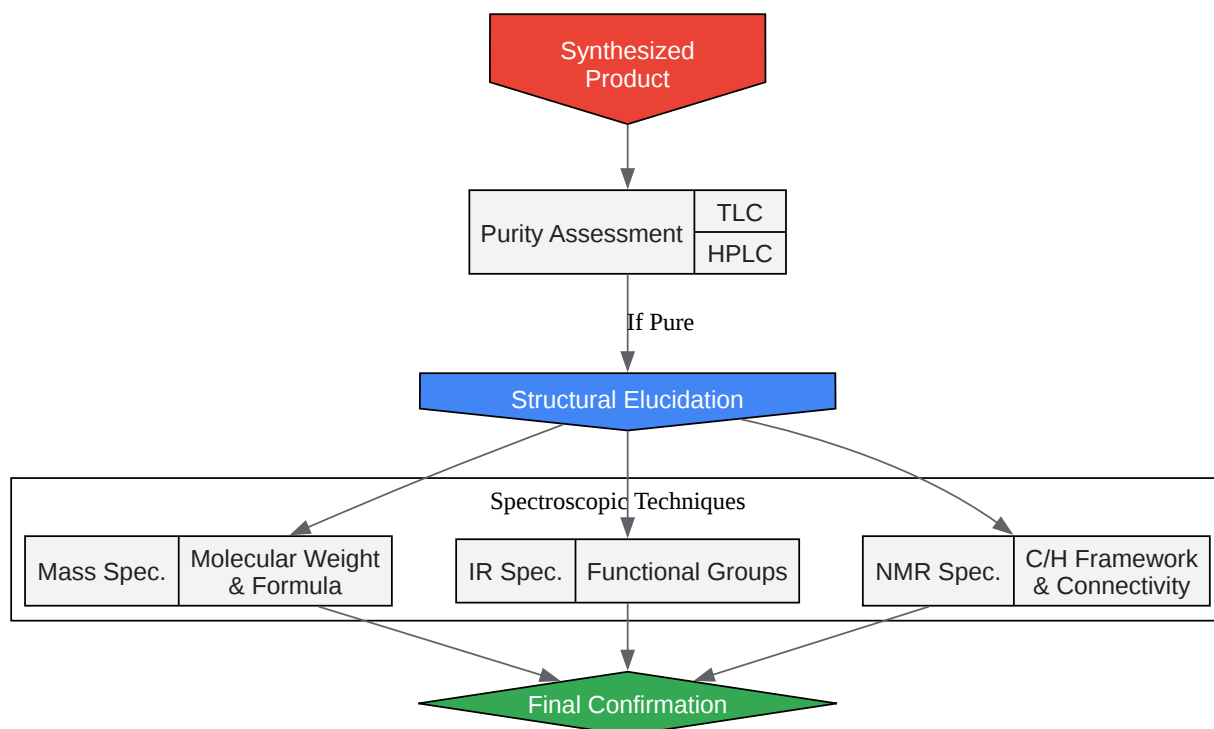


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Caption: Synthetic workflow for **N,N-dimethylquinoxalin-2-amine**.

Part 2: Physicochemical and Spectroscopic Characterization

A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized compound. This involves a multi-technique approach, where each analysis provides a piece of the structural puzzle.



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Caption: Logical workflow for the characterization of a synthesized compound.

Physicochemical Properties

The general physical properties of amines provide a baseline for expectation. Lower aliphatic amines are often gases or liquids with fishy odors, while more complex structures like our target molecule are expected to be solids at room temperature.[4][5] Its solubility is predicted to be low in water due to the hydrophobic quinoxaline core, but high in common organic solvents like chloroform, dichloromethane, and ethyl acetate.[4]

Property	Expected Value	Rationale / Reference
Molecular Formula	C10H11N3	Based on structure.
Molecular Weight	173.22 g/mol	Calculated from formula.
Appearance	Off-white to yellow solid	Typical for aromatic amines.[4]
Melting Point	Not reported, but expected to be a distinct solid	A related compound, N,N-dimethyl-3-phenoxyquinoxalin-2-amine, melts at 85-86°C.[6]
Solubility	Soluble in CHCl ₃ , DCM, Acetone; Insoluble in water	The large hydrophobic quinoxaline core dominates solubility properties. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For **N,N-dimethylquinoxalin-2-amine**, the key diagnostic signal is a sharp singlet integrating to six protons for the two equivalent methyl groups attached to the nitrogen. This signal is expected to appear in the 2.5-3.5 ppm range, deshielded by the adjacent nitrogen atom.[6][7] The aromatic region (7.0-8.5 ppm) will show a complex pattern of four protons corresponding to the benzene portion of the quinoxaline ring, with chemical shifts influenced by the fused pyrazine ring.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.1 - 7.5	Multiplet (m)	4H	Ar-H (Quinoxaline ring)
~ 3.2	Singlet (s)	6H	N-(CH ₃) ₂

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons adjacent to nitrogen atoms are deshielded and appear downfield.[8] We expect to see signals for the two equivalent methyl carbons, and distinct signals for the eight carbons of the quinoxaline ring system.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 155 - 120	Ar-C (Quinoxaline ring carbons)
~ 40	N-(CH ₃) ₂

```
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Caption: Key predicted ¹H NMR signal assignments for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most critical diagnostic feature for **N,N-dimethylquinoxalin-2-amine** is the absence of N-H stretching bands in the 3300-3500 cm⁻¹ region, confirming its identity as a tertiary amine.^{[7][9]}

Wavenumber (cm ⁻¹)	Vibration Type	Expected Intensity
3100 - 3000	Aromatic C-H Stretch	Medium to Weak
2950 - 2850	Aliphatic C-H Stretch (from Methyl)	Medium
~ 1600 - 1450	C=C and C=N Ring Stretching	Medium to Strong
~ 1350 - 1250	Aromatic C-N Stretch	Strong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.^[7] Our target (C₁₀H₁₁N₃) has three nitrogen atoms, and its molecular weight is 173.22, consistent with this rule.

- Expected Molecular Ion (M⁺): m/z = 173
- High-Resolution MS (HRMS): Would provide the exact mass, confirming the elemental composition. Calculated C₁₀H₁₁N₃ [M+H]⁺: 174.1026.
- Key Fragmentation: A likely initial fragmentation would be the loss of a methyl radical (•CH₃) to give a fragment at m/z = 158. Further fragmentation of the quinoxaline ring would also be observed.

m/z Value	Identity	Notes
173	[M] ⁺	Molecular Ion Peak
158	[M - CH ₃] ⁺	Loss of a methyl group is a common pathway for N,N-dimethyl amines.

Part 3: Definitive Structural Confirmation & Biological Context

While the combination of NMR, IR, and MS provides overwhelming evidence for the structure, single-crystal X-ray diffraction is the unambiguous method for determining the three-dimensional arrangement of atoms in the solid state. For novel compounds or when precise bond angles and intermolecular interactions are of interest, obtaining a crystal structure is the gold standard. Studies on similar quinoxaline derivatives have shown how this technique can reveal details about planarity and hydrogen bonding networks, which are critical for understanding crystal packing and potential interactions with biological macromolecules.^[10]

The rigorous characterization of **N,N-dimethylquinoxalin-2-amine** is not merely an academic exercise. This molecule serves as a valuable building block for more complex pharmaceutical agents. The dimethylamino group can act as a key pharmacophoric feature or as a synthetic handle for further elaboration. Given that various quinoxaline amines have shown potent activity as enzyme inhibitors and anticancer agents, a well-characterized starting material like **N,N-dimethylquinoxalin-2-amine** is the essential first step in any drug discovery campaign targeting this chemical space.[\[2\]](#)[\[11\]](#)[\[12\]](#)

Conclusion

The characterization of **N,N-dimethylquinoxalin-2-amine** is a multi-faceted process that relies on a synergistic application of synthetic chemistry and analytical spectroscopy. Through a logical workflow beginning with a robust synthesis via nucleophilic aromatic substitution, followed by detailed analysis using NMR, IR, and Mass Spectrometry, the identity, purity, and structure of this important heterocyclic compound can be unequivocally established. The data and protocols presented in this guide provide a validated framework for researchers to produce and confirm this compound, enabling its use in the ongoing development of novel therapeutics.

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